Sucrose-Equivalent Sweetness with 40% Caloric Reduction vs. Sucrose
Xylitol delivers relative sweetness of 1.0 (100% of sucrose) at 10% w/v aqueous solution, 20°C, compared to erythritol (0.6–0.8), sorbitol (0.5–0.7), and mannitol (0.5–0.7) [1]. Its caloric value is 2.4 kcal/g, representing a 40% reduction from sucrose (4 kcal/g) [2]. The glycemic index (GI) of xylitol is 13, which is higher than erythritol (0) but substantially lower than maltitol (35) and sucrose (65) [3].
| Evidence Dimension | Relative sweetness, caloric value, glycemic index |
|---|---|
| Target Compound Data | Sweetness: 1.0 (100% of sucrose); Caloric value: 2.4 kcal/g; GI: 13 |
| Comparator Or Baseline | Sucrose (Sweetness 1.0, 4 kcal/g, GI 65); Erythritol (Sweetness 0.6–0.8, 0.2 kcal/g, GI 0); Sorbitol (Sweetness 0.5–0.7, 2.7 kcal/g, GI 9); Maltitol (Sweetness 0.9, 2.1 kcal/g, GI 35) |
| Quantified Difference | Caloric reduction: -40% vs. sucrose; GI: -52 points vs. sucrose; Sweetness: 1.7× sorbitol, 1.4× erythritol |
| Conditions | 10% w/v aqueous solution, 20°C for sweetness; in vivo glycemic response for GI |
Why This Matters
Procurement of xylitol enables 1:1 sucrose replacement without compensatory high-intensity sweeteners, while delivering a 40% caloric reduction—a profile unmatched by sorbitol or erythritol.
- [1] PMC. (2017). Table 1: Glycemic index, caloric value, sweetness of sugar alcohols. PMC5756564. View Source
- [2] Livesey, G. (2003). Health potential of polyols as sugar replacers, with emphasis on low glycaemic properties. Nutrition Research Reviews, 16(2), 163-191. View Source
- [3] Knowde. (2023). Comparing Sugar Alcohols: Maltitol, Erythritol, Sorbitol, and Xylitol. View Source
